1-(1H-indol-6-yl)ethanone

Overview

Description

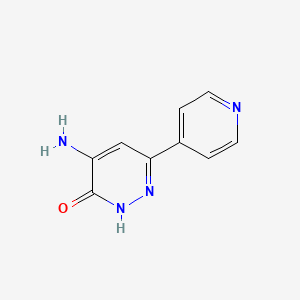

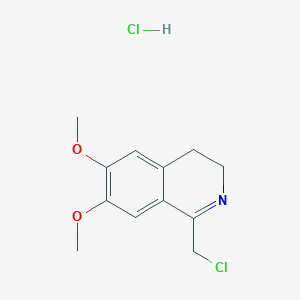

“1-(1H-indol-6-yl)ethanone” is a compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is solid in physical form .

Synthesis Analysis

A study reported the synthesis of some novel 1-(1H-indol-1-yl)ethanone compounds . The condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid was performed which yielded the new Indole derivatives .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 . The compound has a topological polar surface area of 32.9 Ų .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 159.18 g/mol . It has a XLogP3 value of 2.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Antibacterial and Antifungal Activities

1-(1H-indol-6-yl)ethanone derivatives have demonstrated notable antibacterial and antifungal activities. For instance, a study synthesized various 1H-Indole derivatives and evaluated them for antimicrobial activity against bacteria like Escherichia coli and fungi like Candida albicans. These compounds showed significant antimicrobial efficacy, suggesting their potential in developing new antibacterial and antifungal agents (2020).

Anti-inflammatory Agents

Another research focus is the development of anti-inflammatory agents. A study synthesized a series of derivatives aiming to prepare anti-inflammatory compounds. These derivatives were evaluated for their anti-inflammatory activity in Wistar albino rats, indicating their potential therapeutic use in treating inflammation-related conditions (Z. Rehman, P. Saini, & Sushil Kumar, 2022).

Analgesic and Anti-inflammatory Activity

The derivatives of this compound have also been studied for their in vivo analgesic and anti-inflammatory activities. A study synthesized novel compounds and tested their effects on COX-2 enzyme, a key target in pain and inflammation pathways. One compound, in particular, showed strong anti-inflammatory and analgesic activity, suggesting its potential as a COX-2 inhibitor (Arvind Kumar et al., 2022).

Synthesis and Catalysis

The compound has applications in synthesis and catalysis as well. For instance, a study demonstrated the efficient synthesis of bis (1H-indol-3-yl)ethanones via a reaction that offers several advantages like short reaction time and excellent yields, which is significant for industrial and pharmaceutical synthesis (M. Mosslemin & A. Movahhed, 2012).

Antimicrobial Activity of Novel Oxadiazoles

There's also research on the antimicrobial activity of novel 1H-indole-based oxadiazoles. These compounds, derived from this compound, showed significant antibacterial and antifungal activities, underlining their potential in antimicrobial drug development (L. Nagarapu & Upendra Pingili, 2014).

Antioxidant and Antimicrobial Agents

Another study synthesized chalcone derivatives of this compound and evaluated their antioxidant and antimicrobial activities. These compounds exhibited excellent activity compared to standard drugs, indicating their potential as effective antioxidant and antimicrobial agents (C. Gopi, V. G. Sastry, & M. Dhanaraju, 2016).

Mechanism of Action

Target of Action

6-Acetylindole, also known as 1-(1H-indol-6-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Acetylindole may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biosynthesis pathways reported in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that 6-Acetylindole may induce a variety of molecular and cellular effects.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(1H-indol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it suggests potential anti-inflammatory properties of this compound. Additionally, it binds to specific receptors in the body, influencing various signaling pathways and cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound suppresses the mRNA expression of androgen receptor (AR) and its target genes, which are crucial for the growth and survival of these cancer cells . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bromodomain of CBP/EP300, inhibiting their activity and thereby affecting the transcription of genes involved in cancer progression . This inhibition leads to reduced expression of oncogenes and other cancer-related proteins, highlighting its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under inert atmosphere and at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic activities without notable adverse effects . At higher doses, it may cause toxicity and other adverse effects, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of metabolites, influencing its overall biological activity and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and nucleus, where it exerts its biological effects . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules and modulate cellular processes effectively.

properties

IUPAC Name |

1-(1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKLQSCKJWWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513132 | |

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81223-73-6 | |

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)

![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)